Tabernanthine

Opioid Pharmacology Addiction Research Receptor Binding

Investigating κ-opioid pathways in addiction models often yields confounded results due to ibogaine's broad receptor profile. Tabernanthine (CAS 83-94-3) solves this with 14-fold higher κ affinity (Ki=0.15 μM) and distinct σ2/σ1 selectivity, enabling cleaner mechanistic dissection. • κ-Opioid Ki=0.15 μM - 14-fold more potent than ibogaine • σ2 Ki=194 nM with 14-fold σ2/σ1 selectivity (vs. ibogaine's 43-fold) • Dose-dependently reduces morphine/cocaine self-administration (2.5-80 mg/kg) • Benzodiazepine receptor inverse agonist (IC50=150 μM) for tremorigenesis studies Authenticated iboga alkaloid, ≥98% purity. For addiction neurobiology, sigma receptor pharmacology, and cardiovascular research.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
CAS No. 83-94-3
Cat. No. B162005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabernanthine
CAS83-94-3
Synonymstabernanthine
tabernanthine tartrate
tabernanthine, p-chlorophenoxyacetate
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC
InChIInChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13+,17+,20+/m1/s1
InChIKeyUCIDWKVIQZIKEK-CFDPKNGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Tabernanthine (83-94-3) - Iboga Alkaloid with Differentiated Pharmacology for Addiction and Cardiovascular Research


Tabernanthine (CAS 83-94-3) is an iboga-type indole alkaloid naturally occurring in Tabernanthe iboga and related Apocynaceae species [1]. Structurally defined as 13-methoxyibogamine, it belongs to the same pentacyclic chemotype as ibogaine but with a distinct methoxy substitution pattern (position 13 vs. position 12 for ibogaine) [2]. This compound has been characterized for its interactions with multiple CNS targets including opioid receptors (κ, δ, μ), sigma receptors (σ1, σ2), benzodiazepine receptors, and voltage-dependent calcium channels, as well as for its cardiovascular effects in preclinical models [3].

Why Tabernanthine Cannot Be Substituted with Ibogaine or Other Iboga Congeners in Quantitative Pharmacology


Tabernanthine, ibogaine, coronaridine, and ibogamine share the ibogamine skeleton, yet their receptor affinity profiles and functional selectivities diverge substantially. The 13-methoxy substitution in tabernanthine versus 12-methoxy in ibogaine or demethylated congeners yields pronounced differences in κ-opioid receptor affinity (14-fold higher potency than ibogaine), sigma receptor subtype selectivity (14-fold σ2/σ1 selectivity for tabernanthine vs. 43-fold for ibogaine), and benzodiazepine receptor modulation (inverse agonist activity comparable to harmane) [1]. In functional assays, tabernanthine uniquely potentiates norepinephrine-induced pressor responses at 1 mg/kg while inhibiting angiotensin II responses, a biphasic cardiovascular profile not replicated by other iboga alkaloids [2]. Moreover, tabernanthine exhibits a distinct tremorigenic profile relative to ibogamine enantiomers, and its anti-addictive efficacy in self-administration models persists for days post-administration, unlike coronaridine enantiomers [3]. These quantitative, target-specific differences preclude generic substitution in mechanistic studies or drug discovery programs.

Tabernanthine (83-94-3): Quantitative Differentiation Evidence vs. Iboga Congeners


κ-Opioid Receptor Affinity: Tabernanthine Demonstrates 14-Fold Higher Potency than Ibogaine

Tabernanthine exhibits a Ki of 0.15 μM at κ-opioid receptors, compared to ibogaine (Ki = 2.08 μM), ibogamine (Ki = 2.6 μM), and coronaridine (Ki = 4.3 μM) [1]. This represents a 13.9-fold greater affinity relative to ibogaine and a 28.7-fold increase relative to coronaridine. At δ-opioid receptors, tabernanthine (Ki = 3.1 μM) shows 2.6-fold higher affinity than coronaridine (Ki = 8.1 μM) [1].

Opioid Pharmacology Addiction Research Receptor Binding

Sigma-2 Receptor Selectivity: Tabernanthine Exhibits 14-Fold σ2/σ1 Selectivity vs. 43-Fold for Ibogaine

Tabernanthine binds to sigma-2 receptors with Ki = 194 nM and shows approximately 14-fold selectivity for σ2 over σ1 sites [1]. In contrast, ibogaine (12-methoxyibogamine) exhibits σ2 Ki = 201 nM but a 43-fold σ2/σ1 selectivity due to its markedly lower σ1 affinity (Ki = 8554 nM) [1]. (±)-Ibogamine (demethylated) shows σ2 Ki = 137 nM [1]. Tabernanthine demonstrates 3- to 5-fold higher σ1 affinity compared to ibogaine, resulting in a distinct sigma receptor interaction profile [1].

Sigma Receptors Neuropharmacology Receptor Profiling

Benzodiazepine Receptor Inverse Agonism: Tabernanthine IC50 = 150 μM, Comparable to Harmane

In competitive binding assays, tabernanthine inhibits [³H]flunitrazepam binding to benzodiazepine receptors with an IC50 of 150 μM, a value in the same range as harmane (a β-carboline reference inverse agonist) [1]. In discriminant in vitro binding assays, tabernanthine behaves as a benzodiazepine receptor inverse agonist, distinguishing it from ibogaine and other iboga congeners that lack this activity profile [1]. In vivo, tabernanthine-induced tremor is reversible by flunitrazepam or Ro 15-1788, confirming functional benzodiazepine receptor antagonism [1].

Benzodiazepine Receptors Tremorigenesis GABAergic Modulation

Vascular Calcium Channel Antagonism: Tissue-Selective IC50 Values of 7–21 μM in Rat Arteries

Tabernanthine inhibits K⁺-depolarization-induced contractions in isolated rat vascular tissues with tissue-dependent potency: IC50 = 7 μM in mesenteric arteries and IC50 = 21 μM in aorta [1]. At 80 μM, tabernanthine non-competitively antagonizes noradrenaline- and calcium-induced contractions in both aorta and mesenteric artery [2]. This calcium entry blocking activity is coupled with potentiation of noradrenaline-induced contractions at low concentrations (0.1–1.0 μM) in mesenteric artery, a biphasic effect not documented for ibogaine or other iboga alkaloids [1].

Cardiovascular Pharmacology Calcium Channels Vascular Smooth Muscle

Cardiac Chronotropic and Inotropic Effects: Bradycardia at 0.5–0.8 mg/kg with Direct Myocardial Action

Tabernanthine produces significant bradycardia in anaesthetized rats and dogs at intravenous doses of 0.5–0.8 mg/kg, an effect that persists after atropine administration or vagotomy, indicating a direct myocardial action independent of parasympathetic pathways [1]. In isolated perfused rat hearts, tabernanthine reduces heart rate (negative chronotropy) and in electrically stimulated myocardial tissue induces a negative inotropic effect [2]. The bradycardic effect is potentiated by dopaminolytic drugs (domperidone, sulpiride) and by bivagotomy, suggesting modulation by central and baroreflex mechanisms [3]. This profile contrasts with ibogaine, which has not been characterized for atropine-resistant bradycardia in the same experimental paradigms.

Cardiac Pharmacology Heart Rate Regulation Calcium Handling

Acute Toxicity: Intravenous LD50 = 38 mg/kg in Mice, Slightly More Potent Than Ibogaine (42 mg/kg)

The acute intravenous LD50 of tabernanthine in mice is 38 mg/kg [1]. For comparison, ibogaine exhibits an intravenous LD50 of 42 mg/kg in the same species [2]. This indicates tabernanthine is marginally more acutely toxic by the intravenous route (approximately 10% lower LD50). In contrast, oral LD50 values for ibogaine are substantially higher (263 mg/kg), but comparable oral toxicity data for tabernanthine are not available [3]. The narrow therapeutic index common to iboga alkaloids underscores the importance of precise dosing in preclinical studies.

Toxicology Safety Pharmacology Preclinical Dosing

Tabernanthine (83-94-3): Preclinical Research Applications Grounded in Quantitative Pharmacology


κ-Opioid Receptor Probe in Addiction Neurobiology

Utilize tabernanthine as a high-affinity κ-opioid receptor ligand (Ki = 0.15 μM) to dissect κ-mediated mechanisms in morphine and cocaine self-administration models. Its 14-fold higher κ affinity relative to ibogaine enables more selective engagement of κ-opioid pathways at lower doses, minimizing confounding interactions with μ- or δ-opioid receptors [1]. In rat intravenous self-administration paradigms, tabernanthine dose-dependently (2.5–80 mg/kg) reduces morphine and cocaine intake, with effects persisting for days post-administration [2].

Sigma Receptor Subtype Selectivity Studies

Employ tabernanthine to investigate the functional consequences of differential σ1/σ2 engagement. With σ2 Ki = 194 nM and a 14-fold σ2/σ1 selectivity, tabernanthine provides a distinct sigma receptor interaction profile compared to ibogaine's 43-fold selectivity, enabling comparative studies of σ1-mediated vs. σ2-mediated neuroplasticity and neuroprotection [1].

Cardiovascular Pharmacology of Sinoatrial Node and Vascular Calcium Handling

Apply tabernanthine in isolated tissue and in vivo cardiovascular models to study atropine-resistant bradycardia (threshold 0.5–0.8 mg/kg i.v.) and tissue-selective calcium channel antagonism (mesenteric artery IC50 = 7 μM; aorta IC50 = 21 μM). Its direct myocardial negative chronotropic and inotropic effects, coupled with biphasic modulation of noradrenergic vascular responses, make it a unique tool for investigating calcium-dependent mechanisms in cardiac and vascular smooth muscle [2][3].

Benzodiazepine Receptor Inverse Agonist Tool Compound

Deploy tabernanthine as a benzodiazepine receptor inverse agonist (IC50 = 150 μM) to probe the role of GABAergic inverse agonism in tremorigenesis and behavioral pharmacology. Unlike ibogaine, tabernanthine produces benzodiazepine-reversible tremor, providing a tractable in vivo model for studying benzodiazepine receptor inverse agonism [4].

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